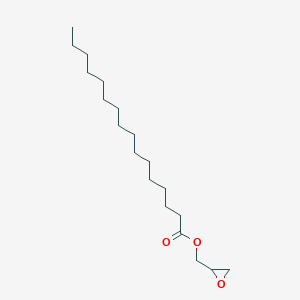

Glycidylpalmitat

Übersicht

Beschreibung

Glycidyl palmitate is an ester formed from glycidol and palmitic acid. It is a member of the glycidyl esters family, which are known for their reactivity due to the presence of an epoxide group. Glycidyl palmitate is commonly found in processed foods and edible oils, where it is formed during high-temperature refining processes .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Glycidyl palmitate has diverse applications across several scientific fields, including chemistry, biology, medicine, and industry.

Chemistry

- Model Compound : Glycidyl palmitate serves as a model compound for studying glycidyl esters' behavior and their chemical reactions. Researchers utilize it to understand the reactivity patterns of similar compounds and to develop new synthetic methodologies.

Biology

- Lipid Modification Studies : The compound is investigated for its role in lipid modifications, particularly S-palmitoylation, which is critical for protein membrane association and cellular signaling processes. Studies have shown that glycidyl palmitate can influence cell function by altering the membrane affinity of proteins, thereby affecting signaling pathways and gene expression.

Medicine

- Drug Delivery Systems : Glycidyl palmitate is explored for potential applications in drug delivery systems due to its ability to form stable complexes with various drugs. This property may enhance the bioavailability and therapeutic efficacy of certain medications.

Industry

- Surfactants and Emulsifiers : In industrial applications, glycidyl palmitate is used in producing surfactants and emulsifiers essential for formulating cosmetics and personal care products. Its properties make it suitable for stabilizing emulsions and enhancing product textures.

Direct Analysis

A study developed an LC-MS method for the direct determination of glycidyl esters in vegetable oils, including glycidyl palmitate. The method demonstrated high reproducibility and sensitivity, allowing for accurate quantification of glycidyl esters at low concentrations .

Elimination Techniques

Research has also focused on eliminating glycidyl palmitate from edible oils using activated bleaching earth (ABE). This method showed that ABE could effectively remove glycidyl esters through a transformation process involving ring-opening reactions followed by interesterification, achieving a recovery rate of over 99% .

Case Study 1: Toxicological Assessment

In a toxicological study, the dietary exposure to glycidyl esters like glycidyl palmitate raised health concerns due to their potential conversion into toxic compounds in the gastrointestinal tract. The International Agency for Research on Cancer (IARC) has classified glycidol (a hydrolysis product) as a possible human carcinogen, highlighting the importance of monitoring these compounds in food products .

Case Study 2: Industrial Application

In industrial settings, glycidyl palmitate's formation during the deodorization of vegetable oils has been studied extensively. Researchers have examined how refining conditions impact the levels of glycidyl esters in oils and have developed methods to minimize their formation during processing to ensure food safety .

Wirkmechanismus

Target of Action

Glycidyl Palmitate, an epoxide derivative of palmitic acid, is commonly used in research to study lipid modifications and interactions within biological systems . It features a glycidyl group attached to the palmitic acid moiety, making it reactive and useful for various biochemical applications

Mode of Action

It is known that the compound can be prepared by reacting a fatty acid with glycerol and an epichlorohydrin . This suggests that Glycidyl Palmitate may interact with its targets through a similar mechanism, potentially involving the formation of covalent bonds with target molecules.

Pharmacokinetics

One study suggests that glycidyl palmitate is completely hydrolyzed to glycidol and palmitic acid in the body, indicating that it may have good bioavailability .

Result of Action

It has been suggested that glycidyl palmitate has therapeutic values as an anti-staphylococcal agent .

Biochemische Analyse

Biochemical Properties

Glycidyl Palmitate is involved in the study of lipid modifications, particularly S-palmitoylation, which is important for membrane association and signaling processes . The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .

Cellular Effects

Glycidyl Palmitate, when introduced to cells, can influence cell function by altering the membrane affinity of proteins, thereby impacting cell signaling pathways and gene expression

Molecular Mechanism

The molecular mechanism of Glycidyl Palmitate involves the attachment of a diacylglyceryl moiety from phosphatidylglycerol onto the invariant cysteine of the lipobox, resulting in the formation of diacylglyceryl-prolipoprotein . This process is facilitated by the enzymes acetyl-CoA carboxylase (ACC), which catalyzes the limiting step reaction, and the fatty acid synthase (FAS) .

Temporal Effects in Laboratory Settings

In laboratory settings, Glycidyl Palmitate has been shown to undergo fast and intensive hydrolysis, indicating its stability and degradation over time

Metabolic Pathways

Glycidyl Palmitate is involved in the process of protein S-palmitoylation, a crucial metabolic pathway in many biological processes

Transport and Distribution

Glycidyl Palmitate is likely transported and distributed within cells and tissues through its interaction with proteins, altering their membrane affinity

Subcellular Localization

The subcellular localization of Glycidyl Palmitate is likely influenced by its role in protein S-palmitoylation, which alters the membrane affinity of proteins and directs them to specific compartments or organelles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glycidyl palmitate can be synthesized through the esterification of glycidol with palmitic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the ester bond without unwanted side reactions .

Industrial Production Methods: In industrial settings, glycidyl palmitate is often produced during the refining of vegetable oils. The high temperatures used in the deodorization step of oil refining can lead to the formation of glycidyl esters, including glycidyl palmitate . The process involves the reaction of mono- and diacylglycerols with glycidol under these conditions.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Glycidylpalmitat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Hydrolyse: Die Esterbindung kann in Gegenwart von Wasser und einem Säure- oder Basenkatalysator hydrolysiert werden, was zur Bildung von Glycidol und Palmitinsäure führt.

Epoxid-Ringöffnung: Die Epoxidgruppe in this compound ist hochreaktiv und kann Ringöffnungsreaktionen mit Nukleophilen wie Wasser, Alkoholen und Aminen eingehen.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Wird typischerweise mit Salzsäure oder Natriumhydroxid als Katalysator durchgeführt.

Epoxid-Ringöffnung: Häufige Nukleophile sind Wasser, Methanol und Ammoniak, oft unter milden Temperaturbedingungen.

Hauptprodukte, die gebildet werden:

Hydrolyse: Glycidol und Palmitinsäure.

Epoxid-Ringöffnung: Je nach Nukleophil können Produkte Glycerinderivate und verschiedene Alkohole oder Amine umfassen.

Vergleich Mit ähnlichen Verbindungen

Glycidyl Stearate: Another glycidyl ester formed from glycidol and stearic acid. It shares similar reactivity and applications but differs in the fatty acid component.

Uniqueness of Glycidyl Palmitate: Glycidyl palmitate is unique due to its specific fatty acid component, palmitic acid, which is a saturated fatty acid. This gives it distinct physical and chemical properties compared to glycidyl esters with unsaturated fatty acids. Its formation during the refining of palm oil and other vegetable oils also makes it particularly relevant in the context of food safety and industrial processing .

Biologische Aktivität

Glycidyl palmitate (GP) is a synthetic fatty acid ester that has garnered attention due to its biological activity, particularly in the context of food safety, antioxidant properties, and potential health implications. This article synthesizes recent research findings on GP, focusing on its biological activity, mechanisms of action, and implications for human health.

Glycidyl palmitate is formed by the reaction of palmitic acid with epichlorohydrin. It is primarily used in the production of polylactic acid and other biodegradable polymers, making it relevant in various industrial applications . Its structure includes reactive hydroxyl groups that can participate in various biochemical reactions.

Antioxidant and Anti-Inflammatory Properties

Recent studies have highlighted the antioxidant and anti-inflammatory properties of glycidyl palmitate. In a study examining the lipophilic fraction of Liriope platyphylla seeds, GP was identified as one of the top active compounds exhibiting significant antioxidant activity. This activity was assessed through various chemical assays measuring scavenging effects on free radicals such as DPPH and ABTS .

The mechanism behind these properties involves the regulation of several key signaling pathways and genes associated with inflammation and oxidative stress. Specifically, GP influences targets such as NFKB1, PTGS1, PTGS2, and TLR4, which are crucial in mediating inflammatory responses .

Hydrolysis and Transformation

Glycidyl palmitate undergoes hydrolysis by lipase enzymes, resulting in the formation of glycidol and palmitic acid. This transformation is significant because glycidol has been associated with genotoxic effects. The hydrolysis process can be monitored using gas-liquid chromatography to assess the efficiency of GP removal from oils during processing .

Study on Food Processing Contaminants

A comprehensive assessment of glycidyl esters, including GP, was conducted in relation to their formation during thermal processing of foods. The study found that glycidol can react with DNA bases, leading to the formation of glycidyl-DNA adducts, which serve as biomarkers for exposure to glycidol . Such findings raise concerns about the potential carcinogenic effects of GP when present in heated food products.

Elimination Techniques

In another study focused on food safety, activated bleaching earth (ABE) was used to eliminate glycidyl esters from diacylglycerol oils. The results indicated that GP could be effectively transformed into less harmful compounds through treatment with ABE, showcasing a method for reducing potential health risks associated with its consumption .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

oxiran-2-ylmethyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVUJPJYTYQNGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324377 | |

| Record name | Glycidyl Palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7501-44-2 | |

| Record name | NSC406558 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycidyl Palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.